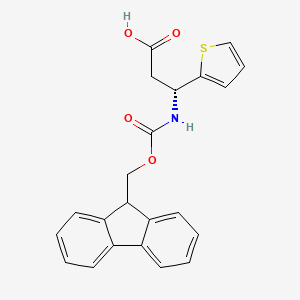

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid

CAS No.: 511272-45-0

Cat. No.: VC6980715

Molecular Formula: C22H19NO4S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 511272-45-0 |

|---|---|

| Molecular Formula | C22H19NO4S |

| Molecular Weight | 393.46 |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 |

| Standard InChI Key | OTFVOIGWAZDVSI-LJQANCHMSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4 |

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid is C₂₂H₁₉NO₄S, with a molecular weight of 393.45 g/mol . The compound’s IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophen-2-ylpropanoic acid, reflecting its stereochemistry at the α-carbon and the presence of a thiophene ring.

Key Structural Components:

-

Fmoc Group: A 9-fluorenylmethoxycarbonyl moiety that protects the amino group during peptide synthesis, preventing unintended side reactions.

-

Thiophene Ring: A sulfur-containing heterocyclic aromatic system that contributes to electronic delocalization and potential bioactivity .

-

Chiral Center: The (R)-configuration at the α-carbon ensures stereochemical precision in peptide assembly, critical for biological interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₉NO₄S |

| Molecular Weight | 393.45 g/mol |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophen-2-ylpropanoic acid |

| CAS Number | 201532-42-5 |

| InChI Key | QVNBKPSESKXKBL-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid follows established protocols for Fmoc-protected amino acids, involving multi-step organic reactions .

Key Synthetic Steps:

-

Amino Acid Preparation: 3-Amino-3-(thiophen-2-yl)propanoic acid is synthesized via Strecker or reductive amination methods, ensuring retention of the (R)-configuration.

-

Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate, typically in dimethylformamide (DMF) at 0–25°C .

-

Purification: Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel chromatography, yielding >95% purity .

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reaction Solvent | DMF |

| Temperature | 0–25°C |

| Protecting Agent | Fmoc-Cl |

| Base | NaHCO₃ |

| Yield | 70–85% |

Structural Characterization

Advanced spectroscopic techniques confirm the compound’s structure and stereochemical integrity:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89–7.31 (m, 8H, Fmoc aromatic), 7.24–6.85 (m, 3H, thiophene), 4.32–4.18 (m, 3H, Fmoc-CH₂ and α-CH), 3.12 (dd, J = 14.1 Hz, 1H, β-CH₂), 2.98 (dd, J = 14.1 Hz, 1H, β-CH₂) .

-

¹³C NMR: Peaks at 172.5 ppm (COOH), 156.2 ppm (Fmoc carbonyl), and 125–140 ppm (aromatic carbons) .

-

-

Mass Spectrometry (MS):

Physicochemical Properties

The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its melting point ranges from 180–185°C, consistent with Fmoc-protected amino acids .

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 180–185°C |

| Solubility | DMSO, DMF, CH₂Cl₂ |

| Stability | Stable at -20°C under N₂ |

Applications in Scientific Research

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), the compound enables the incorporation of thiophene motifs into peptides. The Fmoc group is selectively removed using piperidine, allowing sequential peptide elongation .

Medicinal Chemistry

Thiophene-containing peptides exhibit enhanced binding to biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes, due to the ring’s electronic properties . This compound has been used to develop protease inhibitors and antimicrobial agents.

Material Science

The thiophene moiety’s conjugation properties make it suitable for synthesizing conductive polymers and biohybrid materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume